molecular formula C8H6BrClN2 B3218628 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-89-4

3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218628
CAS No.: 1190310-89-4
M. Wt: 245.5 g/mol
InChI Key: UGDGXTKQKRVCKK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a versatile heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Compounds based on the pyrrolopyridine scaffold are of significant scientific interest due to their broad spectrum of pharmacological properties, with documented activities including analgesic, sedative, antidiabetic, antiviral, and antitumor effects . The presence of both bromo and chloro substituents at the 3 and 5 positions of the pyrrolopyridine core offers distinct synthetic utility, facilitating regioselective cross-coupling reactions to create more complex molecules . This makes it an invaluable intermediate for constructing targeted libraries in the pursuit of new therapeutic agents. This compound is closely related to scaffolds that have been successfully employed in structure-based drug design programs. For instance, the 1H-pyrrolo[3,2-c]pyridine isomer has been used as a starting point for developing potent and selective inhibitors of protein kinases like MPS1, a target of interest in oncology . The specific halogenation pattern on your compound of interest allows researchers to explore structure-activity relationships (SAR) by systematically modifying the core structure. It is supplied with a high level of purity and quality assurance to ensure consistent and reliable performance in sensitive research applications. Handling and Safety: As a halogenated heterocyclic compound, it may pose health hazards upon exposure. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is intended and sold for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Ensure compliance with your institution's guidelines for the safe use and disposal of laboratory chemicals.

Properties

IUPAC Name

3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-6(10)12-8-5(9)3-11-7(4)8/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDGXTKQKRVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through cyclization reactions involving suitable precursors.

    Chlorination: Chlorination at the 5-position is typically carried out using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methylation: The methyl group at the 7-position can be introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is primarily used as a building block for synthesizing potential therapeutic agents targeting various diseases, including cancer. Its unique structure allows for the modification of biological activity through substitution reactions.

Case Study:
A recent study demonstrated that derivatives of this compound exhibited promising inhibitory effects on specific kinases involved in cancer pathways, suggesting its potential as a lead compound in drug development.

Biological Studies

The compound is investigated for its interactions with biological targets such as enzymes and receptors. Its ability to modulate biological pathways makes it valuable in pharmacological research.

Example:
Research has shown that modifications of this compound can enhance binding affinities to certain protein targets, which may lead to the development of more effective therapeutic agents.

Material Science

In material science, this compound is explored for its potential applications in developing novel materials with unique electronic and optical properties. The incorporation of halogen atoms can influence the electronic characteristics of materials.

Data Table: Properties Relevant to Material Science

PropertyValue
Boiling Point315.9 °C (Predicted)
Density1.351 g/cm³ (Predicted)
Storage Temperature2-8 °C
pKa14.05 (Predicted)

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including substitution, oxidation, and coupling reactions.

Reactions Involved:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups.
  • Oxidation/Reduction Reactions: These modify the electronic properties and reactivity.
  • Coupling Reactions: It can engage in reactions like Suzuki-Miyaura coupling to form complex structures.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine are best understood in the context of related pyrrolopyridine derivatives. Below is a detailed comparison:

Table 1: Substituent Positions and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (3), Cl (5), CH₃ (7) C₈H₆BrClN₂ 245.5 High electrophilicity; potential kinase inhibitor scaffold
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br (5), ethynylpyridinyl (3) C₁₄H₉BrN₄ 313.0 Sonogashira coupling product; used in optoelectronic materials
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (3), F (5) C₇H₄BrFN₂ 229.0 Fluorine enhances metabolic stability; antiviral research
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine Br (3,7), Cl (5) C₇H₃Br₂ClN₂ 328.3 Increased halogen density; reactive intermediate in cross-coupling

Electronic and Reactivity Profiles

  • Halogen Effects : Bromine and chlorine in the target compound enhance electrophilicity at positions 3 and 5, making it reactive in Suzuki or Buchwald-Hartwig couplings. The methyl group at position 7 sterically hinders substitution at adjacent positions .
  • Comparison with 3,7-Dibromo-5-chloro Analog () : The additional bromine at position 7 increases molecular weight (328.3 vs. 245.5 g/mol) and cross-coupling versatility but may reduce solubility .

Biological Activity

3-Bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its unique structural features, including bromine, chlorine, and methyl substituents, make it a subject of interest in medicinal chemistry and biological studies. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name: this compound
  • Molecular Formula: C8H6BrClN2
  • Molecular Weight: 245.50 g/mol
  • CAS Number: 1190310-89-4

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. Common targets include:

  • Kinases: Enzymes that play critical roles in cellular signaling.
  • Proteases: Enzymes that break down proteins and are involved in numerous cellular processes.

The compound's mechanism can vary based on its specific application in therapeutic contexts.

Anticancer Potential

Several studies have investigated the anticancer properties of pyrrolopyridine derivatives. For instance, modifications to the core structure have been shown to enhance antiproliferative activity against various cancer cell lines.

CompoundCell LineEC50 (μM)
3-Bromo-5-chloro-7-methylHeLa0.048
Modified derivativeHeLa0.010

These findings suggest that structural modifications can significantly impact the compound's efficacy against cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that derivatives of pyrrolopyridines exhibit potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundPathogenMIC (μg/mL)
3-Bromo-5-chloro-7-methylMRSA0.125
Other derivativesMRSA0.063

This antimicrobial potency highlights the potential for developing new antibiotics based on this scaffold .

Antiparasitic Activity

Research has shown that certain derivatives of pyrrolopyridines can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The activity varies significantly with structural changes.

Compound VariantEC50 (μM)
Parent compound0.177
Modified variant0.038

These results indicate a promising avenue for developing antiparasitic agents .

Case Studies

  • Anticancer Study:
    A study conducted on modified analogs of pyrrolopyridines demonstrated significant inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and cell death. The derivatives showed improved metabolic stability and enhanced aqueous solubility compared to the parent compound .
  • Antimicrobial Study:
    Another investigation highlighted the effectiveness of pyrrolopyridine derivatives against bacterial strains resistant to conventional antibiotics. The study reported MIC values significantly lower than those of standard treatments, underscoring their potential as new therapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks chlorine and methyl substituentsModerate anticancer activity
7-AzaindoleContains nitrogen in the ringLower antimicrobial potency

The unique combination of bromine, chlorine, and methyl groups in 3-bromo-5-chloro-7-methyl enhances its chemical and biological properties, making it a valuable candidate for further research .

Q & A

Advanced Research Question

  • Reaction Path Search : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for halogenation and cross-coupling steps .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., THF vs. dioxane) to optimize reaction yields .
  • Machine Learning : QSAR models trained on PubChem data (e.g., AID 743254) prioritize substituents for target biological activity .

How should researchers design assays to evaluate the compound’s kinase inhibitory activity?

Advanced Research Question
Methodological considerations include:

  • Kinase Selection : Prioritize kinases with cysteine-rich ATP pockets (e.g., JAK2, EGFR) where halogens may form covalent bonds .
  • Assay Conditions : Use ADP-Glo™ assays with ATP concentrations near Km values (e.g., 10 µM) to measure IC₅₀ accurately .
  • Control Experiments : Compare inhibition against wild-type vs. mutant kinases to assess selectivity .

How can conflicting data on anti-inflammatory activity be resolved?

Advanced Research Question
Contradictions arise from assay variability:

  • In Vivo vs. In Vitro : Discrepancies in LPS-induced inflammation models (e.g., RAW264.7 cells vs. murine models) may reflect bioavailability differences .
  • Dose Dependency : Re-evaluate dose-response curves (0.1–100 µM) to identify non-linear effects .
  • Metabolite Interference : LC-MS/MS profiling detects active metabolites (e.g., dehalogenated derivatives) that may contribute to observed effects .

What are best practices for characterizing stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC-UV at 254 nm .
  • Light Sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines to assess photodegradation .
  • Cryopreservation : Store at -80°C in amber vials with desiccants to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

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